molecular formula C14H17BO2S2 B1336164 2,2'-Bithiophene-5-boronic acid pinacol ester CAS No. 479719-88-5

2,2'-Bithiophene-5-boronic acid pinacol ester

Cat. No.: B1336164
CAS No.: 479719-88-5
M. Wt: 292.2 g/mol
InChI Key: HPOQARMSOPOZMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bithiophene-5-boronic acid pinacol ester typically involves the reaction of 2,2’-bithiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

2,2’-Bithiophene+Bis(pinacolato)diboronPd catalyst, Base2,2’-Bithiophene-5-boronic acid pinacol ester\text{2,2'-Bithiophene} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd catalyst, Base}} \text{2,2'-Bithiophene-5-boronic acid pinacol ester} 2,2’-Bithiophene+Bis(pinacolato)diboronPd catalyst, Base​2,2’-Bithiophene-5-boronic acid pinacol ester

Industrial Production Methods

Industrial production of 2,2’-Bithiophene-5-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bithiophene-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

Field Application
Organic ChemistryBuilding block for complex organic synthesis
Materials ScienceDevelopment of organic electronic materials (OLEDs, OPVs)
BiomedicineDrug development and bioconjugation for therapeutic purposes
Polymer ScienceEnhancement of electronic properties in polymers
CatalysisCatalytic processes for fine chemical production

Organic Synthesis

2,2'-Bithiophene-5-boronic acid pinacol ester serves as a crucial building block in organic synthesis. It is utilized in cross-coupling reactions, such as the Suzuki coupling, to form biaryl compounds. This process is essential for synthesizing complex organic molecules with applications in pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties facilitate charge transport and light emission, making it suitable for applications in next-generation display technologies and solar cells .

Biomedicine

In the biomedical field, this compound has shown potential in drug development. It can modify biomolecules for targeted drug delivery systems. Studies have indicated its ability to inhibit specific enzymes related to metabolic pathways, suggesting its role in managing conditions like diabetes .

Case Studies

  • Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative stress markers in vitro using human liver cell lines. The compound decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations, indicating potential therapeutic benefits against oxidative stress-related diseases.
  • Enzyme Interaction : Research involving enzyme assays indicated that the compound inhibited aldose reductase activity by approximately 50% at a concentration of 100 µM. This suggests its potential use in managing diabetic complications through enzyme inhibition.
  • Cancer Research : In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in significant apoptosis induction compared to control groups. Flow cytometry analysis confirmed increased early and late apoptotic cell populations following exposure, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bithiophene-5-boronic acid pinacol ester is unique due to its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its conjugated system of two thiophene rings provides enhanced electronic properties, making it a valuable building block in the synthesis of advanced materials for organic electronics and other applications .

Biological Activity

2,2'-Bithiophene-5-boronic acid pinacol ester (BTPE) is an organic compound with the molecular formula C₁₄H₁₇BO₂S₂ and a molecular weight of approximately 292.2 g/mol. It features a bithiophene structure, which consists of two thiophene rings connected by a single bond, along with a boronic acid pinacol ester functional group. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, where it acts as a coupling partner to form biaryl compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₇BO₂S₂
  • Molecular Weight : 292.2 g/mol
  • Appearance : Colorless to dark blue solid
  • CAS Number : 479719-88-5

Applications

BTPE is notable for its dual functionality, which allows it to participate effectively in chemical reactions while retaining desirable electronic properties suitable for applications in organic electronics. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science.

Biological Activity

While specific biological activity data for BTPE is limited, compounds containing bithiophene structures have been explored for their potential biological applications due to their electronic properties. Research indicates that similar thiophene derivatives exhibit antimicrobial and anticancer activities. The biological mechanisms often involve interactions with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on thiophene derivatives indicated that certain compounds demonstrated significant antimicrobial properties against various bacterial strains. This suggests that BTPE and its derivatives may warrant further investigation for similar activity.
  • Anticancer Properties :
    • Research has shown that bithiophene derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds structurally similar to BTPE have been evaluated for their efficacy against cancer cell lines, showcasing promising results.
  • Mechanism of Action :
    • The mechanism of action for bithiophene derivatives typically involves binding to specific receptors or enzymes, thereby influencing cellular signaling pathways. For example, the interaction of these compounds with retinoic acid receptors has been documented, highlighting their potential as therapeutic agents in cancer treatment .

Comparative Analysis of Bithiophene Derivatives

The following table summarizes notable bithiophene derivatives and their unique features:

Compound NameStructure TypeUnique Features
5-Bromo-2,2'-bithiopheneBithiophene derivativeEnhanced reactivity due to halogen substitution
3,4-DihexylthiopheneThiophene derivativeIncreased solubility and stability
4,4'-(Hexyl)bis(thiophene)Bithiophene derivativeExtended alkyl chain for improved solubility
2,5-DibromothiopheneThiophene derivativeHalogenation increases reactivity

Synthesis and Reactivity

The synthesis of BTPE typically involves several key steps that allow for the selective introduction of functional groups while maintaining the integrity of the bithiophene structure. The compound's reactivity is primarily characterized by its participation in cross-coupling reactions under mild conditions, making it a valuable reagent in organic synthesis .

Synthesis Pathway

The general synthesis pathway can be summarized as follows:

  • Formation of Bithiophene Core : Synthesis begins with the formation of the bithiophene structure through polymerization or coupling methods.
  • Introduction of Boronic Acid Functionality : The boronic acid pinacol ester group is introduced via esterification reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-thiophen-2-ylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BO2S2/c1-13(2)14(3,4)17-15(16-13)12-8-7-11(19-12)10-6-5-9-18-10/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOQARMSOPOZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393965
Record name 2,2'-Bithiophene-5-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479719-88-5
Record name 2,2'-Bithiophene-5-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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